![molecular formula C23H23N3O3 B2592310 2-isopropil-3-(4-metoxibencil)-10-metilpirimido[4,5-b]quinolina-4,5(3H,10H)-diona CAS No. 883959-11-3](/img/structure/B2592310.png)
2-isopropil-3-(4-metoxibencil)-10-metilpirimido[4,5-b]quinolina-4,5(3H,10H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to a class of compounds known as quinoline and pyrimidoquinoline derivatives . These compounds have been synthesized and characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . They have been evaluated for their in vitro antitumor activity .
Synthesis Analysis
The synthesis of these compounds involves a multi-step process. The key starting materials necessary for this study were previously prepared . The synthesis involves a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The use of commercially available anilines allowed the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Molecular Structure Analysis
The molecular structure of these compounds has been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) . The geometry of these compounds has been fully optimized using DFT (Density functional theory), B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . The reaction of cyclohexanone, ammonium acetate, and the appropriate benzylidenemalononitrile is also involved .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized by analytical and spectrometrical methods (IR, 1 H NMR, 13 C NMR, MS) .Aplicaciones Científicas De Investigación
Acoplamiento Suzuki–Miyaura
La reacción de acoplamiento Suzuki–Miyaura (SM) es un método potente para formar enlaces carbono-carbono. Implica el acoplamiento cruzado de dos fragmentos electrofílicos utilizando un catalizador de paladio. En el acoplamiento SM, la adición oxidativa ocurre con grupos orgánicos electrofílicos, mientras que la transmetalación involucra grupos orgánicos nucleofílicos transferidos desde el boro al paladio .
Aplicaciones::Protodesboronación
La protodesboronación se refiere a la eliminación de un grupo boro de un éster bórico. Si bien los ésteres bóricos alquílicos se utilizan comúnmente en la síntesis orgánica, la protodesboronación ha recibido menos atención en comparación con otros métodos de desboronación .
Aplicaciones::Reacciones de la Posición Bencílica
La posición bencílica en los compuestos orgánicos juega un papel crucial en diversas reacciones. Los haluros bencílicos (2° y 3°) suelen reaccionar a través de una vía SN1, involucrando carbocationes estabilizados por resonancia .
Aplicaciones::Direcciones Futuras
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-10-methyl-2-propan-2-ylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-14(2)21-24-22-19(20(27)17-7-5-6-8-18(17)25(22)3)23(28)26(21)13-15-9-11-16(29-4)12-10-15/h5-12,14H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZLBIQEIIJAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


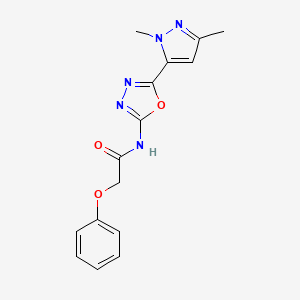
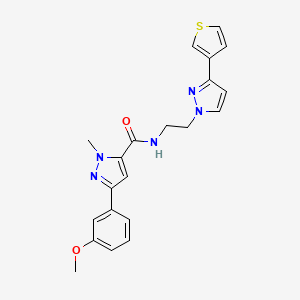
![3-[(2-Carboxyphenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2592233.png)
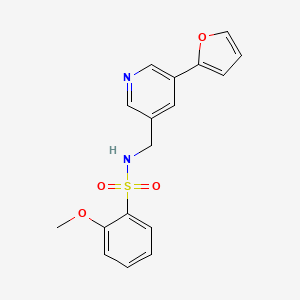
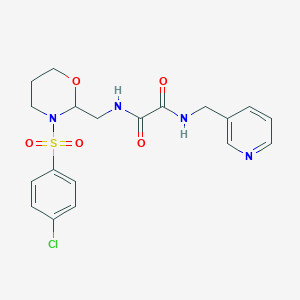
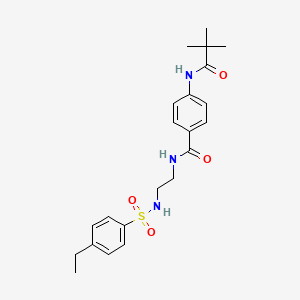
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2592242.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2592243.png)
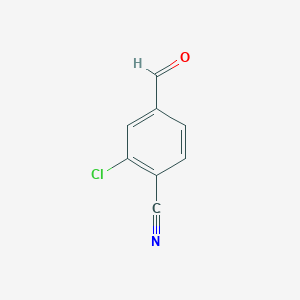
![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2592249.png)
